

EAPB02303 Preclinical Research: A Technical Whitepaper

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Compound of Interest				
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Abstract

EAPB02303, a second-generation imiqualine compound, has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies. Exhibiting potency at nanomolar concentrations, its mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT/mTOR signaling pathway. In specific genetic contexts, such as NPM1c-mutant Acute Myeloid Leukemia (AML), it promotes the degradation of the mutant oncoprotein. Furthermore, in pancreatic cancer models, EAPB02303 acts as a prodrug, bioactivated by catechol-O-methyltransferase (COMT) to inhibit microtubule polymerization. This document provides a comprehensive summary of the key preclinical findings, including quantitative efficacy data, detailed experimental methodologies, and visual representations of its molecular mechanisms and experimental workflows.

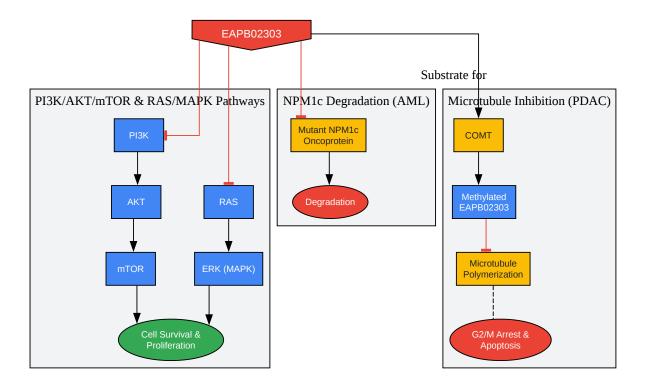
Core Mechanism of Action

EAPB02303 exerts its anti-cancer effects through several identified mechanisms. The primary and most broadly applicable mechanism is the potent inhibition of the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation that is frequently hyperactivated in cancer.[1][2] In AML cells, treatment with EAPB02303 leads to a marked decrease in the phosphorylation of key pathway components such as AKT and mTOR.[1][3] Concurrently, the compound has been shown to reduce signaling activity in the interconnected RAS/MAPK pathway, as evidenced by decreased levels of phosphorylated ERK.[1][3]



A distinct mechanism is observed in AML cells harboring the nucleophosmin 1 (NPM1) mutation (NPM1c). In this subtype, EAPB02303 induces the degradation of the mutant NPM1c protein, contributing to its enhanced sensitivity and providing a strong therapeutic rationale in this patient population.[1][3]

A third mechanism, identified in pancreatic ductal adenocarcinoma (PDAC), involves the bioactivation of EAPB02303. The compound is methylated by the enzyme catechol-O-methyltransferase (COMT), converting it into a potent inhibitor of microtubule polymerization, which subsequently induces cell cycle arrest and apoptosis.[3][4]



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Caption: EAPB02303 multifaceted mechanism of action.



Quantitative In Vitro Efficacy

EAPB02303 demonstrates potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines at low nanomolar concentrations.

Table 1: In Vitro Activity in Solid Tumors

Cell Line	Cancer Type	Endpoint	Value	Reference
A375	Melanoma	IC50	10 nM	[5][6]
CFPAC-1	Pancreatic (PDAC)	IC50	4 nM	[3]
P4604	Pancreatic (PDAC)	IC50	12 nM	[3]
Pancpec	Pancreatic (PDAC)	IC50	23 nM	[3]
Capan-1	Pancreatic (PDAC)	IC50	78 nM	[3]

Table 2: Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines

Data represents the percentage of growth inhibition compared to untreated controls.



Cell Line	NPM1 Status	Concentr ation	24h	48h	72h	Referenc e
OCI-AML2	Wild-Type	5 nM	~25%	~80%	~100%	[7]
10 nM	~50%	~100%	~100%	[7]		
OCI-AML3	Mutant (NPM1c)	5 nM	~20%	~70%	~100%	[7]
MOLM-13	Wild-Type	5 nM	>60%	~100%	Not Reported	[7]
KG-1α	Wild-Type (p53 null)	10 nM	~20%	~40%	~60%	[7]
THP-1	Wild-Type (p53 mutant)	100 nM	~20%	~40%	~100%	[7]

Quantitative In Vivo Efficacy

The potent in vitro activity of EAPB02303 translates to significant anti-tumor effects in xenograft animal models of both AML and solid tumors.

Table 3: In Vivo Efficacy in Xenograft Models



Cancer Type	Model	Dosing Regimen	Key Outcomes	Reference
AML (wt-NPM1)	OCI-AML2 Xenograft (NSG mice)	2.5 mg/kg, IP, every other day for 3 weeks	Potently reduced leukemic burden in bone marrow and reduced hepatosplenome galy.	[1][3]
AML (NPM1c)	OCI-AML3 Xenograft (NSG mice)	2.5 mg/kg, IP, every other day for 3 weeks	Potently reduced leukemic burden, reduced hepatosplenome galy, and conferred a significant survival advantage.	[1][2][3]
Melanoma	A375 Xenograft	Not specified	Reduced tumor size and weight in a dosedependent manner.	[3]
Pancreatic (PDAC)	Pancpec & P4604 Xenografts	30 mg/kg, daily for 30 days	Significantly reduced tumor growth (p<0.0001 and p=0.0032, respectively) and increased overall survival.	[3]

Experimental Protocols Cell Culture and Proliferation Assays



- Cell Lines: AML cell lines (OCI-AML2, OCI-AML3, KG-1α, THP-1, MOLM-13) were cultured in appropriate media (e.g., MEM-α or RPMI-1640) supplemented with fetal bovine serum and penicillin-streptomycin.[1]
- Treatment: Cells were treated with increasing concentrations of EAPB02303 for 24, 48, and 72 hours.[7][8]
- Viability Assessment: Cellular proliferation and viability were assessed using the trypan blue exclusion assay and counting with a hemocytometer. The results were expressed as a percentage of the untreated control.[8]

Western Blot Analysis

- Lysate Preparation: Cells were treated with EAPB02303 (e.g., 5 nM for OCI-AML2/3) for specified times, then lysed to extract total protein.[1][3]
- Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking & Antibody Incubation: Membranes were blocked for 1 hour with 5% skimmed milk in PBS.[7] They were then incubated overnight at 4°C with primary antibodies.[7]
- Primary Antibodies Used: p53, Phospho-p53 (Ser15), PARP-1, Cleaved Caspase 3, mTOR, Phospho-mTOR, AKT, Phospho-AKT (Ser473), ERK, Phospho-ERK, NPM1, SENP3, ARF, and H3 (as a loading control).[1][3][7]
- Detection: Membranes were incubated with corresponding HRP-conjugated secondary antibodies for 1 hour. Proteins were detected using an ECL substrate and imaged.[7]



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Caption: General workflow for Western Blot analysis.

Cell Cycle Analysis

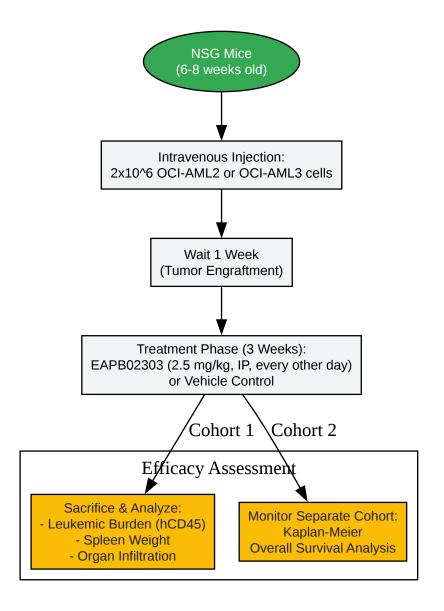


- Cell Preparation: AML cells were treated with EAPB02303 (e.g., 5 nM to 100 nM depending on the cell line) for 24 or 48 hours.[3]
- Fixation: Cells were harvested and fixed in cold 70% ethanol, added dropwise to the cell pellet while vortexing to prevent clumping. Fixation occurred for at least 30 minutes on ice.[9] [10][11]
- Staining: Fixed cells were washed with PBS and treated with RNase A to remove RNA. A
 propidium iodide (PI) staining solution was then added.[9][12]
- Flow Cytometry: Samples were analyzed on a flow cytometer. The PI signal was read on a linear scale, and software was used to gate cell populations and quantify the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases of the cell cycle.[3][9][11]

AML Xenograft Mouse Model

- Animal Model: 6- to 8-week-old NOD/Shi-scid IL2r-gamma-/- (NSG) mice were used.[1]
- Cell Inoculation: 2 million OCI-AML2 (wt-NPM1) or OCI-AML3 (NPM1c) cells were injected intravenously (tail vein).[1]
- Treatment Protocol: One week post-injection, mice were treated with EAPB02303 at a dose
 of 2.5 mg/kg via intraperitoneal (IP) injection every other day for 3 weeks.[1]
- Efficacy Endpoints: At the end of the treatment, mice were sacrificed to assess leukemic burden (hCD45 staining in bone marrow), spleen weight, and organ infiltration. A separate cohort of mice was used for Kaplan-Meier overall survival analysis.[1]





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Caption: Workflow for the AML xenograft efficacy study.

Conclusion

The preclinical data for EAPB02303 strongly support its continued development as a potent anti-cancer agent. Its ability to target the fundamental PI3K/AKT/mTOR pathway, combined with specific activity against genetic subtypes like NPM1c-mutant AML and a novel mechanism of action in COMT-expressing tumors, highlights its broad therapeutic potential. The compound demonstrates robust single-agent activity in vitro and in vivo at clinically relevant concentrations. These findings provide a solid foundation for further investigation and progression towards clinical trials for a range of AML subtypes and other malignancies.[1][2]



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